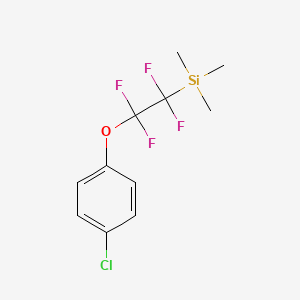

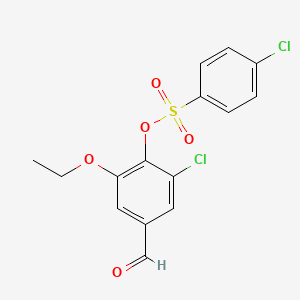

(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Interference with Ortho Deprotonation of Halogenated Aromatics

(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane and similar compounds exhibit interesting behavior in the presence of halogens. Studies show that bulky silyl substituents can impede the neighboring halogen's ability to move when attacked by a base. This interference is significant in understanding the reactivity and steric effects in organosilicon chemistry, particularly in the deprotonation of halogenated aromatic compounds (Heiss, Marzi, Mongin, & Schlosser, 2007).

Influence in Aromatic Reactivity

The reactivity of aromatic compounds is significantly altered by the presence of trimethylsilane groups. For instance, (2,4,6-Trimethoxyphenyl)trimethylsilane undergoes rapid acid cleavage compared to phenyltrimethylsilane. This highlights the role of trimethylsilane in modifying the reactivity of aromatic compounds, providing insights for organic synthesis and material science (Eaborn, Salih, & Walton, 1972).

Application in Microelectronics

Trimethylsilane-based processes, including those involving compounds like this compound, are crucial in the microelectronics industry. They are used for depositing dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These films are vital in advanced device multilevel metal interconnection schemes, demonstrating the material's significance in electronics (Loboda, 1999).

Utility in Carbene Chemistry

In carbene chemistry, compounds like this compound are essential. They are used to study the insertion reactions of various carbenes into C-H bonds. This research helps understand the mechanisms and kinetics of such reactions, providing valuable information for synthetic organic chemistry (Haszeldine, Pool, Tipping, & Watts, 1976).

Role in Organosilicon Chemistry

In organosilicon chemistry, reactions involving compounds like this compound are studied to understand the behavior of silicon in various chemical environments. This includes exploring reactions with methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol, which are pivotal in understanding the synthesis and properties of organosilicon compounds (Haszeldine, Tipping, & Watts, 1975).

Safety and Hazards

Propriétés

IUPAC Name |

[2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTQESJMEAAUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=C(C=C1)Cl)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF4OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chlorobenzyl)amino]-1-ethyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2639600.png)

![2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2639602.png)

![N-(4-chlorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2639603.png)

![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2639607.png)

![2-[4-(Trifluoromethyl)phenyl]azepane](/img/structure/B2639615.png)

![2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid](/img/structure/B2639616.png)

![dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2639619.png)